2,6-difluoro-4-sulfanylbenzoic acid
Description
Properties
CAS No. |
2138266-37-0 |
|---|---|
Molecular Formula |
C7H4F2O2S |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,6-Difluoro-4-bromobenzoic Acid
The process begins with bromination of 2,6-difluorobenzoic acid. Directed ortho-metalation using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) facilitates regioselective bromination at the 4-position. Subsequent quenching with bromine yields 2,6-difluoro-4-bromobenzoic acid with >85% purity after recrystallization.
Thiolation via Sodium Hydrosulfide
The brominated intermediate undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 120°C for 12 hours. Copper(I) iodide (5 mol%) catalyzes the reaction, achieving a 67% yield. Critical parameters include:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Catalyst | CuI (5 mol%) |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Yield | 67% |
The thiol group’s susceptibility to oxidation necessitates inert atmosphere conditions (N₂ or Ar). Post-reaction, acidification to pH 2 with HCl precipitates the product, which is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Disulfide Reduction Strategy
Oxidative Coupling to Form Disulfide Intermediates
4-Mercaptobenzoic acid derivatives serve as precursors. In a modified procedure from RSC protocols, 2,6-difluoro-4-iodobenzoic acid reacts with thiourea in ethanol under reflux to form the corresponding thiolate. Subsequent oxidation with iodine (I₂) in ethanol yields the disulfide dimer:
Reductive Cleavage of Disulfide Bonds
The disulfide intermediate is treated with lithium aluminum hydride (LiAlH₄) in anhydrous ether at 0°C, selectively reducing the S-S bond while preserving the carboxylic acid group:
This method achieves a 58% overall yield but requires rigorous exclusion of moisture to prevent LiAlH₄ decomposition.
Diazonium Salt Functionalization
Diazotization of 2,6-Difluoro-4-aminobenzoic Acid
The amine precursor is diazotized with sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C. The unstable diazonium salt is immediately reacted with potassium ethylxanthate:
Hydrolysis to Thiol
The xanthate ester undergoes alkaline hydrolysis with NaOH (10% w/v) at 80°C, yielding the free thiol:
This route suffers from moderate yields (42%) due to competing side reactions but offers scalability in continuous flow reactors.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 67% | High regioselectivity | Sensitive to oxidation |
| Disulfide Reduction | 58% | Avoids direct handling of thiols | Multi-step, lower overall yield |
| Diazonium Functionalization | 42% | Scalable | Complex purification |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or convert it to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, desulfurized products
Substitution: Amino derivatives, alkoxy derivatives
Scientific Research Applications
2,6-Difluoro-4-sulfanylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the sulfanyl group can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,6-difluoro-4-sulfanylbenzoic acid and analogous compounds, based on similarity scores and substituent variations:
Functional Group Impact on Reactivity and Properties
- Sulfanyl (-SH) vs. Hydroxyl (-OH): The sulfanyl group in 2,6-difluoro-4-sulfanylbenzoic acid confers higher acidity (pKa ~6–8) compared to the hydroxyl group (pKa ~10–12) in 2,6-difluoro-4-hydroxybenzoic acid. This difference enhances the former’s ability to participate in thiol-disulfide exchange reactions .
- Methoxy (-OCH₃) Substitution: The methoxy group in 2,6-difluoro-4-methoxybenzaldehyde increases lipophilicity but reduces hydrogen-bonding capacity, making it less polar than the sulfanyl or hydroxyl derivatives .
- Sulfonamido vs.
Electronic Effects of Fluorine Substitution
The fluorine atoms at C2 and C6 induce strong electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution to the C4 position. This effect is consistent across all fluorinated analogs but modulated by the para-substituent’s electronic nature. For example, the electron-donating methoxy group in 2,6-difluoro-4-methoxybenzaldehyde slightly counteracts fluorine’s electron-withdrawing effect, whereas the sulfanyl group’s moderate electron donation enhances resonance stabilization .
Pharmacological and Material Relevance
- Bioactivity: Sulfanyl-containing compounds like 2,6-difluoro-4-sulfanylbenzoic acid may exhibit enhanced metal-chelating properties, relevant in designing enzyme inhibitors or antioxidants. In contrast, the sulfonamido derivative (CAS 1334493-07-0) is more likely to target proteins with hydrophobic binding pockets due to its larger substituent .
- Stability: The sulfonic acid derivative (2-Phenylbenzimidazole-5-sulfonic acid, CAS 27503-81-7) demonstrates higher aqueous solubility but lower thermal stability compared to sulfanyl or hydroxyl analogs, highlighting trade-offs in functional group selection for material applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-difluoro-4-sulfanylbenzoic acid, and how do reaction conditions influence yield and purity?
- Methodology :
- Direct sulfanylation : React 2,6-difluoro-4-hydroxybenzoic acid with thiolating agents (e.g., Lawesson’s reagent or P₄S₁₀) under inert atmosphere. Monitor reaction progress via TLC or HPLC to optimize time and temperature .
- Fluorine-directed substitution : Utilize halogen-exchange reactions with sulfur nucleophiles (e.g., NaSH or H₂S gas) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Fluorine’s electron-withdrawing effect enhances sulfanyl group introduction at the para position .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product. Confirm purity via melting point analysis and ¹⁹F NMR .
Q. How can spectroscopic techniques distinguish 2,6-difluoro-4-sulfanylbenzoic acid from structural analogs (e.g., hydroxyl or methoxy derivatives)?
- Methodology :
- ¹H/¹³C NMR : The sulfanyl (–SH) proton appears as a broad singlet (~δ 3–5 ppm) in DMSO-d₆, absent in hydroxyl (–OH) derivatives. Fluorine coupling splits aromatic protons into distinct doublets .
- IR spectroscopy : The S–H stretch (~2550 cm⁻¹) and absence of O–H stretch (~3200 cm⁻¹) differentiate it from hydroxybenzoic acids.
- Mass spectrometry : ESI-MS in negative mode shows [M–H]⁻ ion at m/z 219 (C₇H₃F₂O₂S⁻) with isotopic peaks confirming sulfur presence .
Q. What are the stability considerations for 2,6-difluoro-4-sulfanylbenzoic acid under varying pH and temperature conditions?
- Methodology :
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25°C. Monitor via UV-Vis (λ = 270 nm) and HPLC. The sulfanyl group oxidizes to sulfonic acid (–SO₃H) under basic/oxidizing conditions .
- Thermal stability : Use TGA/DSC to assess decomposition temperatures. Store at –20°C under argon to prevent disulfide formation .
Advanced Research Questions
Q. How does the electronic effect of fluorine substituents influence the acidity and reactivity of the sulfanyl group in 2,6-difluoro-4-sulfanylbenzoic acid?
- Methodology :
- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-311++G**) to compare pKa values of –SH in fluorinated vs. non-fluorinated analogs. Fluorine’s inductive effect increases acidity, enhancing nucleophilic reactivity .
- Experimental validation : Titrate with NaOH and monitor pH to determine experimental pKa. Compare with computational results to resolve discrepancies .
Q. What strategies mitigate contradictions in biological activity data for 2,6-difluoro-4-sulfanylbenzoic acid across different assay systems?
- Methodology :
- Assay standardization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity. For example, inconsistent MIC values in bacterial assays may arise from differential membrane permeability .
- Metabolite profiling : Employ LC-MS/MS to identify degradation products or metabolites that interfere with activity measurements .
Q. How can crystallographic data resolve ambiguities in the solid-state conformation of 2,6-difluoro-4-sulfanylbenzoic acid?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/water). Fluorine and sulfur atoms generate strong anomalous scattering, enabling precise determination of bond angles and intermolecular interactions (e.g., S···H hydrogen bonds) .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity and polymorphism .
Data Contradiction Analysis
Q. Conflicting reports on sulfanyl group reactivity: How to design experiments to reconcile divergent results?
- Methodology :
- Controlled kinetic studies : Use stopped-flow UV-Vis to measure reaction rates of –SH with electrophiles (e.g., iodoacetamide) under identical conditions (solvent, temperature).
- Cross-validation : Replicate experiments in independent labs using standardized reagents (e.g., Aldrich or Acros Chimica-grade chemicals) to exclude batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
